Ethyl 3-(2-bromobutanoylamino)benzoate
Description
Properties
IUPAC Name |
ethyl 3-(2-bromobutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-3-11(14)12(16)15-10-7-5-6-9(8-10)13(17)18-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKXLTWXPJODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Ethyl 3-(2-bromobutanoylamino)benzoate differs from its para-substituted analog, ethyl 4-(2-bromobutanoylamino)benzoate (), in the placement of the bromobutanoylamino group on the benzene ring. Positional isomerism can significantly alter physicochemical properties:
- Meta substitution may reduce symmetry, leading to lower crystallinity and altered solubility compared to the para isomer.
- Electronic effects : The meta position may direct electron-withdrawing effects of the bromine atom differently, influencing reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
| Property | This compound | Ethyl 4-(2-bromobutanoylamino)benzoate |
|---|---|---|
| Substituent position | Meta | Para |
| Expected solubility (organic) | Moderate | Moderate (similar) |
| Reactivity in substitution | Likely slower due to steric hindrance | Potentially faster |
Substituent Effects: Bromine vs. Other Functional Groups
Compared to ethyl benzoate derivatives with non-halogenated substituents (), the bromine atom in the target compound introduces distinct characteristics:
- Molecular weight: Bromine increases molecular weight (e.g., vs.
- Biological activity : Brominated compounds often exhibit enhanced lipophilicity, which could improve cell membrane penetration compared to oxygen- or sulfur-containing analogs .
Preparation Methods
Reaction Mechanism and Conditions
The direct acylation method involves reacting ethyl 3-aminobenzoate with 2-bromobutanoyl chloride in the presence of a base to neutralize HCl byproducts. This exothermic reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or pyridine serves as the base, with stoichiometric ratios critical to minimizing side reactions such as over-acylation or decomposition of the acyl chloride.
For example, a protocol adapted from Amenamevir synthesis involves dissolving ethyl 3-aminobenzoate (1.0 equiv) in THF, followed by dropwise addition of 2-bromobutanoyl chloride (1.2 equiv) and TEA (1.5 equiv) at 0°C. The mixture is stirred for 12–24 hours at room temperature, followed by aqueous workup and column chromatography (hexane/ethyl acetate, 5:1) to isolate the product.
Optimization and Challenges
Key challenges include the hygroscopic nature of 2-bromobutanoyl chloride and competing hydrolysis. Studies suggest that maintaining anhydrous conditions and controlled temperatures (≤25°C) improves yields to 70–85%. Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion, while prolonged reaction times (>24 hours) risk oligomerization.
Carbodiimide-Mediated Coupling of 2-Bromobutanoyl Acid
Reaction Design and Reagents
For acid-sensitive substrates, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable amide bond formation without generating HCl. This method, adapted from antiviral drug syntheses, couples 2-bromobutanoyl acid with ethyl 3-aminobenzoate using EDC and hydroxybenzotriazole (HOBt) in THF.
A representative procedure involves:
-
Dissolving 2-bromobutanoyl acid (1.2 equiv) and ethyl 3-aminobenzoate (1.0 equiv) in THF.
-
Adding EDC (1.5 equiv), HOBt (1.1 equiv), and TEA (2.0 equiv).
-
Stirring at 60°C for 3 hours, followed by extraction with ethyl acetate and purification via gradient chromatography.
Yield and Scalability
This method achieves yields of 80–90% with fewer side reactions compared to acyl chloride routes. The use of HOBt suppresses racemization and enhances coupling efficiency, particularly for sterically hindered substrates like 2-bromobutanoyl acid. However, scalability is limited by the cost of EDC/HOBt and the need for rigorous exclusion of moisture.
Comparative Analysis of Methods
Q & A
Q. What are the key considerations for synthesizing Ethyl 3-(2-bromobutanoylamino)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-bromobutanoyl chloride with ethyl 3-aminobenzoate. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine group .
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., ester hydrolysis) .
- Catalyst use : Triethylamine or DMAP can improve acylation efficiency by neutralizing HCl byproducts .
Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | DMF/THF | 85–90% yield |
| Catalyst | Triethylamine | 20% increase |
Q. How can the purity of this compound be validated post-synthesis?
Employ a combination of analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- NMR : Confirm structure via peaks at δ 1.3 ppm (ethyl CH₃), δ 4.3 ppm (ester CH₂), and δ 8.1 ppm (aromatic protons) .
- IR spectroscopy : Look for amide C=O stretch at ~1650 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Use ethanol/water (1:1) to remove unreacted starting materials .
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) for high-purity isolation (>98%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides precise bond lengths and angles. For example:
Q. What mechanistic insights explain contradictory yields in bromination steps during synthesis?
Contradictions arise from competing pathways:
- Radical vs. electrophilic bromination : Radical pathways (e.g., NBS/light) favor allylic positions, while electrophilic routes (e.g., Br₂/Fe) target aromatic rings. Monitor via LC-MS to identify intermediates .
Data Table :
| Bromination Method | Selectivity | Yield Range |
|---|---|---|
| NBS/Light | Allylic | 40–50% |
| Br₂/FeCl₃ | Aromatic | 60–70% |
Q. How do computational methods predict the reactivity of the bromobutanoamide moiety?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Q. What strategies mitigate decomposition during long-term storage?
- Storage conditions : Argon atmosphere at –20°C reduces oxidation and hydrolysis .
- Stabilizers : Add 0.1% BHT to inhibit radical degradation .
Q. How can spectroscopic contradictions (e.g., NMR splitting patterns) be resolved?
Q. What are the applications of this compound in medicinal chemistry research?
Q. How does steric hindrance from the 2-bromobutanoyl group influence reactivity?
- Steric Maps : Molecular dynamics simulations show the bromine atom creates a 15° dihedral angle with the benzene ring, reducing accessibility for bulky nucleophiles .
- Kinetic studies : Second-order rate constants decrease by 30% compared to unsubstituted analogs due to hindered approach .
Methodological Notes
- Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to lachrymatory bromine vapors .
- Data Reproducibility : Calibrate instruments (e.g., HPLC pumps) daily and use internal standards (e.g., ethyl benzoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
